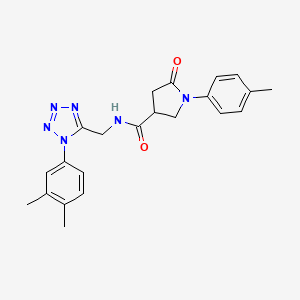![molecular formula C9H13Cl2N3O2 B2680828 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride CAS No. 2305255-41-6](/img/structure/B2680828.png)
4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride” is a chemical compound that is used in scientific research. It is related to 4-Aminobenzamide, which has an average mass of 136.151 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl 4 under ultrasonic irradiation has been described . Another study reported the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various physicochemical methods. For example, the 4-amino-N-[2 (diethylamino) ethyl] benzamide (procainamide)-tetraphenylborate complex was characterized by infrared spectra, NMR, elemental analysis, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. The formation of ion-associate complex between bio-active molecules and/or organic molecules is crucial to comprehending the relationships between bioactive molecules and receptor interactions .Physical And Chemical Properties Analysis
Amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Scientific Research Applications
Antioxidant Activity
Benzamides, including 4-[(2-Aminoacetyl)amino]benzamide, have been found to exhibit antioxidant activity . They can act as free radical scavengers and metal chelators, helping to protect cells from oxidative damage .
Antibacterial Activity
Benzamides have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potential candidates for the development of new antibacterial drugs .
Anti-inflammatory Activity
Benzamides have been reported to possess anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions .
Anticancer Activity
Some benzamides have shown potential in the treatment of cancer . They have been found to exhibit anti-tumor activity, making them promising candidates for cancer therapy .
Analgesic Activity
Benzamides have also been found to have analgesic (pain-relieving) properties . This suggests they could be used in the development of new analgesic drugs .
Industrial Applications
Benzamides are used in various industrial sectors, including the plastic, rubber, and paper industries . They are also found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Drug Discovery
Amide compounds, including benzamides, have been used in drug discovery . They are widespread structural compounds found in potential biological molecules .
Synthesis of Complexes
The 4-amino-N-[2 (diethylamino) ethyl] benzamide complex can be synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, chloride salt, and procainamide in deionized water at room temperature . This complex has been characterized by several physicochemical methods and examined for antibacterial activity .
Mechanism of Action
Target of Action
The primary targets of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride are various enzymes such as Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Trypsin . These enzymes play crucial roles in various biological processes, including inflammation, coagulation, and cellular signaling .
Mode of Action
4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride: interacts with its targets by binding to the active sites of these enzymes, potentially altering their function .
Biochemical Pathways
The biochemical pathways affected by 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride are likely to be those involving its target enzymes . For example, it may influence the coagulation pathway by interacting with Kallikrein-1, or affect cellular signaling pathways through its interaction with Casein kinase II subunit alpha . The downstream effects of these interactions can include changes in cellular function and response to stimuli .
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing how much of the drug reaches its targets and how long it remains active in the body .
Result of Action
The molecular and cellular effects of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride ’s action depend on the specific targets and pathways it affects . For instance, if it inhibits an enzyme involved in inflammation, it could potentially reduce inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride . These factors can include pH, temperature, and the presence of other molecules that can interact with the compound .
properties
IUPAC Name |
4-[(2-aminoacetyl)amino]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2.2ClH/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14;;/h1-4H,5,10H2,(H2,11,14)(H,12,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGCRJJGQFLVIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromo-2-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2680745.png)
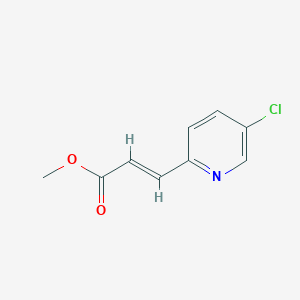
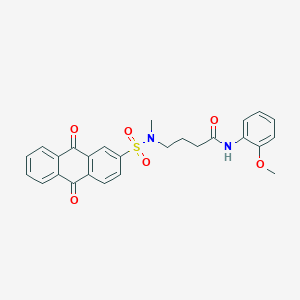
![3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride](/img/structure/B2680750.png)
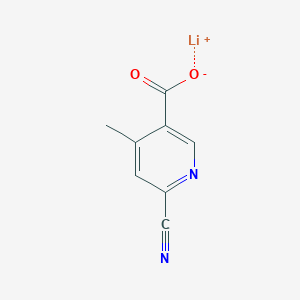
![[5-[(4-fluorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2680753.png)

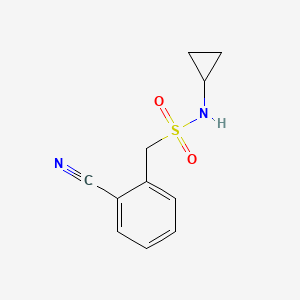
![3-(3-Ethoxypropyl)-1-[(4-methoxyphenyl)methyl]thiourea](/img/structure/B2680758.png)
![2-[6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2680760.png)

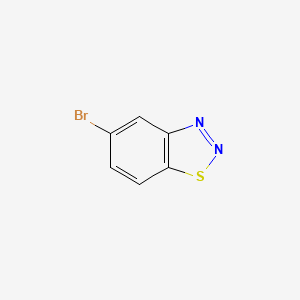
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)
